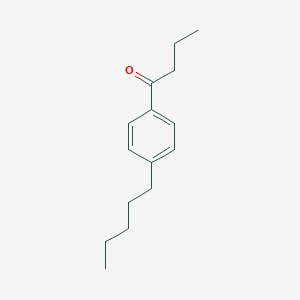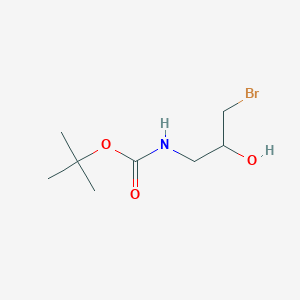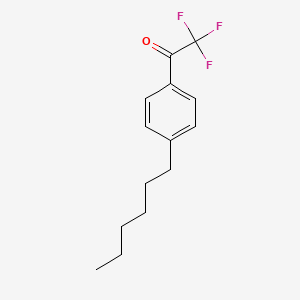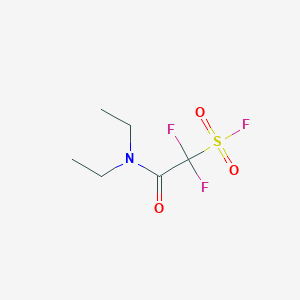![molecular formula C20H17NO4 B6360428 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-42-2](/img/structure/B6360428.png)
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is 335.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The exact mode of action of MFCD32880036 is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound’s mode of action can be influenced by its chemical structure, concentration, and the biological context in which it is used .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects can vary widely depending on the biological context, including the type of cells involved, the presence of other molecules, and the specific conditions under which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MFCD32880036. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind to specific receptors on the surface of cells, initiating a cascade of biochemical events. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. The precise nature of these interactions can vary depending on the specific biomolecule involved .
Cellular Effects
The effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins that are crucial for cell function. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
At the molecular level, 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% exerts its effects through specific binding interactions with biomolecules. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The temporal effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% in laboratory settings are an important consideration. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of the compound can vary depending on the conditions, such as temperature and pH. Long-term exposure to these conditions can result in the breakdown of the compound, affecting its efficacy in biochemical assays. Additionally, the compound’s effects on cellular function may change over time, with prolonged exposure potentially leading to altered cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% can vary significantly with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of metabolic processes, and even cell death. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity .
Metabolic Pathways
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is involved in several metabolic pathways. It interacts with enzymes that are key regulators of metabolic flux, influencing the levels of various metabolites. For example, the compound may inhibit or activate enzymes involved in the citric acid cycle, glycolysis, or fatty acid metabolism. These interactions can lead to changes in the concentration of metabolic intermediates, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters or binding proteins .
Subcellular Localization
The subcellular localization of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is an important determinant of its activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism .
属性
IUPAC Name |
6-[4-[(2-methylphenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-14-4-2-3-5-16(14)13-24-17-7-9-18(10-8-17)25-19-11-6-15(12-21-19)20(22)23/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVVVMAYXLQOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
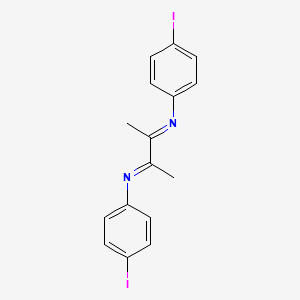
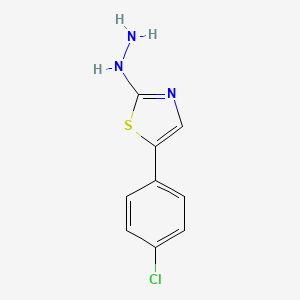
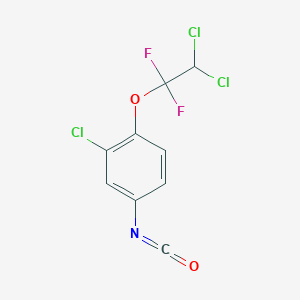
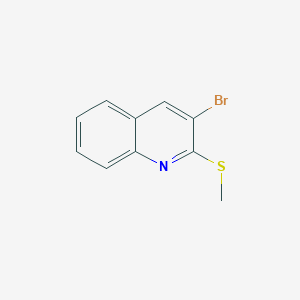
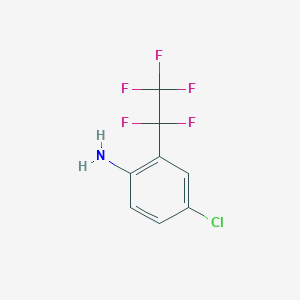
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B6360397.png)
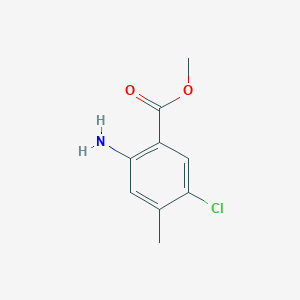
![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
